molecular formula C9H11N3S2 B2994069 5-[(E)-2-(dimethylamino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile CAS No. 338402-77-0

5-[(E)-2-(dimethylamino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile

Cat. No.: B2994069
CAS No.: 338402-77-0
M. Wt: 225.33
InChI Key: VAQNVGNVNAYIBX-SNAWJCMRSA-N
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Description

. It is characterized by its unique structure, which includes a thiazole ring substituted with dimethylamino, methylsulfanyl, and cyano groups.

Scientific Research Applications

5-[(E)-2-(dimethylamino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 . For detailed safety and hazard information, it’s recommended to refer to its MSDS .

Preparation Methods

The synthesis of 5-[(E)-2-(dimethylamino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile typically involves the reaction of appropriate thiazole derivatives with dimethylamino and methylsulfanyl substituents under controlled conditions . Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and cost-effectiveness .

Chemical Reactions Analysis

5-[(E)-2-(dimethylamino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or methylsulfanyl groups are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 5-[(E)-2-(dimethylamino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

5-[(E)-2-(dimethylamino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile can be compared with other thiazole derivatives, such as:

  • 5-methyl-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile
  • 3-(methylsulfanyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-thiazole-4-carbonitrile
  • 5-[(E)-2-[(4-methylphenyl)amino]ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications

Properties

IUPAC Name

5-[(E)-2-(dimethylamino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S2/c1-12(2)5-4-8-7(6-10)9(13-3)11-14-8/h4-5H,1-3H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQNVGNVNAYIBX-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C(=NS1)SC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(C(=NS1)SC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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